![molecular formula C11H16BrN3O B1440550 [5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol CAS No. 1247648-15-2](/img/structure/B1440550.png)
[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol
Vue d'ensemble
Description
[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol (5-Br-4-MePIP) is an organobromide compound that has been studied for its potential applications in the fields of scientific research and laboratory experiments. 5-Br-4-MePIP has been found to possess a variety of biochemical and physiological effects, and its synthesis method is relatively simple.
Applications De Recherche Scientifique
Medicinal Chemistry: Anti-Tubercular Agents
In the realm of medicinal chemistry, this compound has been explored for its potential as an anti-tubercular agent. Researchers have designed and synthesized derivatives that exhibit significant activity against Mycobacterium tuberculosis H37Ra. These derivatives, including the core structure of [5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol, have shown inhibitory concentrations (IC50) in the low micromolar range, indicating their potency as therapeutic agents .
Pharmacology: Tyrosine Kinase Inhibition
Pharmacologically, analogs of this compound have been structurally characterized and used as therapeutic agents to treat leukemia by specifically inhibiting the activity of tyrosine kinases . This highlights the compound’s relevance in the development of targeted cancer therapies.
Biochemistry: Anti-Inflammatory and Anti-Tumor Activities
Biochemically, heterocyclic compounds similar to [5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol have been reported to possess anti-inflammatory and anti-tumor activities. These activities are attributed to their ability to inhibit key signaling pathways involved in inflammatory responses and tumor growth .
Materials Science: Heterocyclic Intermediate
In materials science, this compound serves as a valuable heterocyclic intermediate. Its structural features make it suitable for carbon-carbon coupling reactions, which are fundamental in the synthesis of complex organic materials .
Organic Chemistry: Synthesis of Chromen-2-one Derivatives
In organic chemistry, [5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol is utilized in the synthesis of chromen-2-one derivatives. These derivatives have been synthesized through reductive amination processes and have potential applications in the development of new antimicrobial agents .
Analytical Chemistry: Research and Development
Lastly, in analytical chemistry, this compound is used in research and development, particularly in the early discovery phase. It is provided to researchers as part of a collection of unique chemicals for the purpose of advancing scientific knowledge and developing new analytical methods .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Based on the structural similarity to indole derivatives, it can be hypothesized that this compound may interact with its targets through a similar mechanism, potentially leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 25713 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Based on the known biological activities of structurally similar compounds, it can be hypothesized that this compound may have a broad range of potential effects at the molecular and cellular level .
Propriétés
IUPAC Name |
[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-14-2-4-15(5-3-14)11-9(8-16)6-10(12)7-13-11/h6-7,16H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYSIIFYFBPFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1440467.png)
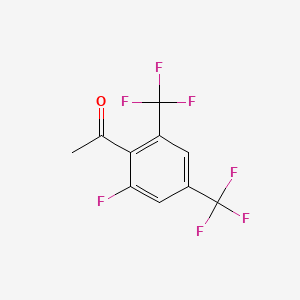
![2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440470.png)
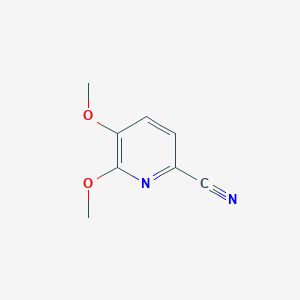
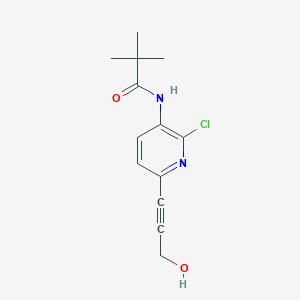
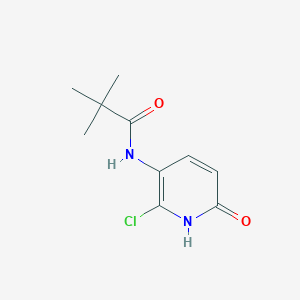
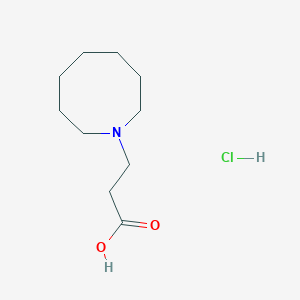
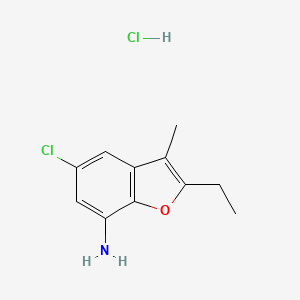
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1440481.png)
![3-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1440482.png)
![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/structure/B1440483.png)
![3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride](/img/structure/B1440484.png)

